1-(3-BROMOBENZYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID
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Overview
Description
1-(3-BROMOBENZYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, along with two carboxylic acid groups at the 4 and 5 positions of the ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-BROMOBENZYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction where a suitable bromophenyl precursor reacts with the imidazole ring under appropriate conditions.
Addition of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-BROMOBENZYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be further oxidized to form corresponding derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation Products: Derivatives with additional oxygen-containing functional groups.
Reduction Products: Compounds with a phenyl group instead of a bromophenyl group.
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
1-(3-BROMOBENZYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-BROMOBENZYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The bromophenyl group can enhance the compound’s binding affinity to specific targets, while the carboxylic acid groups can participate in proton transfer reactions .
Comparison with Similar Compounds
2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid: Similar structure with a carboxyphenyl group instead of a bromophenyl group.
Imidazole-4,5-dicarboxamides: Compounds with amide groups instead of carboxylic acid groups.
Uniqueness: 1-(3-BROMOBENZYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]imidazole-4,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4/c13-8-3-1-2-7(4-8)5-15-6-14-9(11(16)17)10(15)12(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVHCGDDEOTPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=NC(=C2C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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